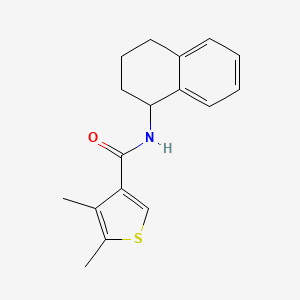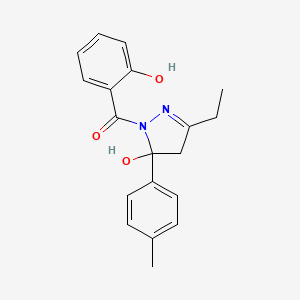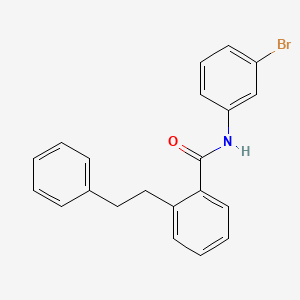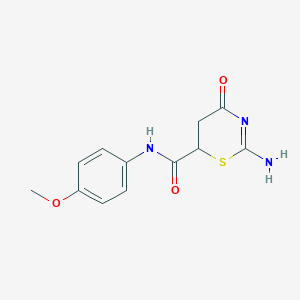
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine, also known as CMTM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMTM is a thiazole derivative that has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Applications De Recherche Scientifique
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have antitumor effects in various cancer cell lines, including lung cancer, breast cancer, and liver cancer.
Mécanisme D'action
The exact mechanism of action of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine is not yet fully understood. However, it has been suggested that 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine may also modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in the serum and tissues of animals with inflammation. Additionally, 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to reduce pain behavior in animal models of pain. In cancer models, 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine is its broad range of pharmacological activities, which makes it a promising candidate for the development of new drugs. Additionally, 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to exhibit low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine is its relatively low solubility in water, which may make it difficult to administer in certain formulations.
Orientations Futures
Future research on 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine in humans. Finally, future studies should explore the potential of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine as a therapeutic agent for various inflammatory and cancer-related diseases.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine involves the reaction of 4-chlorobenzenethiol with 4-methylacetophenone in the presence of ammonium acetate and acetic anhydride, followed by the reaction of the resulting intermediate with 4-methylphenylamine. The final product is obtained after purification through recrystallization.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-9-15(10-4-11)19-17-20-16(12(2)21-17)13-5-7-14(18)8-6-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHQHCDIIGGLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)


![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)



![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)

![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)
![2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5209668.png)